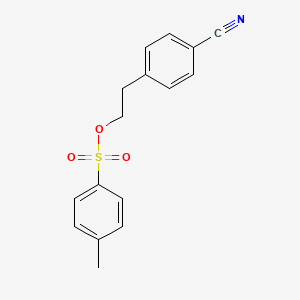

4-Cyanophenethyl 4-methylbenzenesulfonate

Description

4-Cyanophenyl 4-methylbenzenesulfonate (CAS: Not explicitly provided; referred to as 4d in ) is a sulfonate ester synthesized via the reaction of 4-hydroxybenzonitrile with 4-methylbenzenesulfonyl chloride (tosyl chloride) under standard conditions . Its molecular formula is C₁₄H₁₁NO₃S, with a molecular weight of 273.31 g/mol. The compound features a cyano (-CN) group at the para position of the phenyl ring, conjugated to a tosyl (4-methylbenzenesulfonyl) group.

Properties

IUPAC Name |

2-(4-cyanophenyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-13-2-8-16(9-3-13)21(18,19)20-11-10-14-4-6-15(12-17)7-5-14/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIRKWKVTSPBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenethyl 4-methylbenzenesulfonate typically involves the reaction of 4-(2-hydroxyethyl)benzonitrile with tosyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0°C to room temperature . The general procedure includes dissolving benzonitrile in dichloromethane, adding triethylamine, and then adding tosyl chloride as a solid. The reaction mixture is stirred overnight under a positive pressure of nitrogen, followed by quenching with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with dichloromethane, and the organic solution is separated and dried over sodium sulfate. The crude product is obtained as a yellow solid and can be recrystallized from ethyl acetate/hexanes to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and reagents remain consistent, with adjustments made to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction Reactions: The cyanophenethyl group can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Triethylamine: Used as a base in the synthesis of the compound.

Tosyl Chloride: Acts as a sulfonating agent.

Dichloromethane: Serves as a solvent for the reaction.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which can be further used as an intermediate in other chemical reactions.

Scientific Research Applications

4-Cyanophenethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The cyanophenethyl group can participate in various binding interactions, while the sulfonate group can enhance solubility and reactivity. The compound’s effects are mediated through its ability to undergo substitution and other chemical reactions, influencing molecular pathways and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-cyanophenyl 4-methylbenzenesulfonate with structurally related sulfonate esters, focusing on synthesis, physicochemical properties, and functional applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

Research Findings and Key Distinctions

- Antimicrobial Activity : A structurally related sulfonate ester (2-{(Z)-[(4-hydroxyphenyl)(oxido)-λ⁵-azanylidene]methyl}phenyl tosylate) demonstrated superior activity against Aeromonas hydrophila compared to ceftazidime and cefepime .

- Synthetic Utility : The aldehyde group in 4-formylphenyl tosylate enables efficient one-pot syntheses of heterocycles (e.g., pyrimidines) under green conditions .

- Market Trends : The global market for 2-fluoroethyl tosylate is projected to grow at 5.2% CAGR (2020–2025), driven by radiopharmaceutical demand .

Biological Activity

4-Cyanophenethyl 4-methylbenzenesulfonate, with the CAS number 80632-27-5, is a sulfonate ester that has garnered attention in the field of organic chemistry and medicinal research. This compound is notable for its potential biological activities, which are critical for its application in pharmaceuticals and chemical biology.

- Molecular Formula : C₁₄H₁₅NO₃S

- Molecular Weight : 273.34 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : Estimated around 300 °C

- Solubility : Generally insoluble in water but soluble in organic solvents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonate group is known to enhance solubility and reactivity, allowing the compound to participate in nucleophilic substitutions and other chemical reactions that can affect biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Some investigations have shown that sulfonate esters can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of various sulfonate esters, including this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A research project focused on the cytotoxic effects of sulfonate esters on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This study highlighted the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy in vivo.

Research Findings

Recent findings have emphasized the need for more comprehensive studies on the biological activity of this compound. While preliminary data suggest promising applications in antimicrobial and anticancer therapies, further research is essential to elucidate its mechanisms of action and optimize its pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.